molecular formula C19H20BNO2 B15252249 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15252249
M. Wt: 305.2 g/mol
InChI Key: UVQBKKCHQUDPJP-UHFFFAOYSA-N
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Description

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl core substituted with a dioxaborolane group and a carbonitrile group. This compound is of significant interest in organic chemistry due to its versatile applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group is often achieved through a borylation reaction. This can be done using a palladium catalyst to facilitate the formation of the boronate ester.

    Nitrile Introduction: The carbonitrile group can be introduced through a substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a nitrile group.

Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include boronic acids, amines, and coupled biphenyl derivatives.

Scientific Research Applications

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile exerts its effects involves the interaction of its functional groups with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar compounds to 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile include:

    Phenylboronic Acid Pinacol Ester: This compound shares the dioxaborolane group but lacks the biphenyl and nitrile groups, making it less versatile in certain applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring, providing different electronic properties and reactivity compared to the biphenyl core.

The uniqueness of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications.

Biological Activity

The compound 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21BO3
  • Molecular Weight : 296.17 g/mol
  • CAS Number : 760989-91-1
  • Purity : ≥98% (by GC) .

The biological activity of this compound may be attributed to its interaction with various molecular targets in biological systems. Specifically:

  • Kinase Inhibition : Preliminary studies suggest that derivatives of dioxaborolane compounds can inhibit key kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on GSK-3β and IKK-β kinases .
  • Receptor Modulation : The compound may also interact with nuclear receptors such as the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes .

In Vitro Studies

Research has demonstrated that the compound exhibits significant biological activities in vitro. Notable findings include:

  • Cytotoxicity and Cell Viability : In cell line studies, certain analogs showed reduced cytotoxicity compared to standard compounds, indicating a favorable safety profile .
  • Anti-inflammatory Effects : Some studies have reported that related compounds can suppress the production of pro-inflammatory cytokines in lipopolysaccharide-induced models .

In Vivo Studies

Limited in vivo data are available; however, compounds with similar structural characteristics have shown promising results in animal models:

  • Tumor Growth Inhibition : In animal studies involving tumor models, certain dioxaborolane derivatives have been observed to inhibit tumor growth effectively .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionSignificant inhibition of GSK-3β and IKK-β
CytotoxicityLower cytotoxicity compared to standard drugs
Anti-inflammatory ActivitySuppression of pro-inflammatory cytokines
Tumor Growth InhibitionEffective in reducing tumor size in models

Case Studies

  • Case Study 1: GSK-3β Inhibition
    • A study focused on the structure-activity relationship (SAR) of dioxaborolane derivatives showed that modifications enhanced GSK-3β inhibitory activity. The most potent compounds had IC50 values ranging from 10 to 1314 nM .
  • Case Study 2: Anti-inflammatory Properties
    • Research indicated that certain derivatives reduced nitric oxide production in inflammatory models, suggesting potential therapeutic applications for inflammatory diseases .

Properties

Molecular Formula

C19H20BNO2

Molecular Weight

305.2 g/mol

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-10-8-15(9-11-17)16-7-5-6-14(12-16)13-21/h5-12H,1-4H3

InChI Key

UVQBKKCHQUDPJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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